molecular formula C7H6BrN3 B1407201 2-Bromoimidazo[1,2-a]pyridin-3-amine CAS No. 1367795-93-4

2-Bromoimidazo[1,2-a]pyridin-3-amine

Cat. No.: B1407201
CAS No.: 1367795-93-4
M. Wt: 212.05 g/mol
InChI Key: SKCXRAOPIWNBQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromoimidazo[1,2-a]pyridin-3-amine is a versatile brominated heterocyclic building block designed for pharmaceutical research and development. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its wide spectrum of biological activities . This particular derivative is functionally enriched with both a bromo substituent and an amine group, making it a valuable intermediate for further structural elaboration via metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to create more complex hybrid molecules . The bromine atom serves as an excellent handle for carbon-carbon bond formation, while the amine group can be used to modulate solubility or introduce additional pharmacophores. Researchers can utilize this compound in the synthesis of novel bis-heterocyclic compounds aimed at targeting multiple biological mechanisms, a strategy that can enhance potency and reduce drug resistance . Its application is also relevant in the development of materials science, including the creation of compounds with potential optical properties for sensing . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-bromoimidazo[1,2-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-6-7(9)11-4-2-1-3-5(11)10-6/h1-4H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCXRAOPIWNBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis of 2-Bromoimidazo[1,2-a]pyridin-3-amine

The synthesis of this compound can be achieved through various methods, including:

  • Chemodivergent Synthesis : This method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions to produce 3-bromoimidazo[1,2-a]pyridines. The reactions can be carried out in solvents like toluene or ethyl acetate, utilizing reagents such as TBHP (tert-butyl hydroperoxide) without the need for metal catalysts. This approach allows for the formation of diverse derivatives that can be further modified for specific applications .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines by inhibiting specific enzymes involved in cancer cell proliferation. The compound has demonstrated IC50 values below 150 μM in cytotoxicity assays, suggesting its potential as a selective anticancer agent .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, particularly against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB). In vitro studies reported minimum inhibitory concentration (MIC) values as low as 0.006 μM against certain strains, indicating its potential as a novel therapeutic agent for tuberculosis .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown promise in reducing inflammation. It may inhibit key inflammatory mediators, which could be beneficial in various inflammatory disease models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications at various positions on the imidazo and pyridine rings can significantly impact its potency and selectivity against different biological targets:

Compound ModificationObserved Effect
Bromine at C3Enhanced binding affinity
Formyl group at C6Increased anticancer activity
Substituents at C2 and C6Improved potency against Mtb

Case Study 1: Antimicrobial Efficacy Against MDR-TB

A series of experiments evaluated the efficacy of this compound against MDR-TB strains. The results indicated that this compound had an MIC value significantly lower than many existing treatments, showcasing its potential as a new anti-TB agent.

Case Study 2: Cytotoxicity in Cancer Cell Lines

In another study focusing on cancer therapy, researchers assessed the cytotoxic effects of this compound on HeLa cells using the PrestoBlue viability assay. The IC50 values were determined to be below 150 μM for several derivatives, highlighting their potential for selective targeting of cancer cells without significant harm to normal cells.

Chemical Reactions Analysis

Synthetic Routes and Bromination

2-Bromoimidazo[1,2-a]pyridin-3-amine derivatives are synthesized via cyclization and halogenation strategies. Key methods include:

  • Cyclization of α-Bromoketones : α-Bromoketones react with 2-aminopyridines in ethyl acetate under TBHP (tert-butyl hydroperoxide) to form 3-bromoimidazo[1,2-a]pyridines via tandem cyclization/bromination. This metal-free protocol avoids bases and achieves high atom economy .

  • Microwave-Assisted Synthesis : Bromomalonaldehyde and substituted 2-aminopyridines undergo condensation in ethanol–water under microwave irradiation to yield brominated imidazopyridines, including intermediates with bromo and amine functionalities .

Table 1: Representative Bromination Conditions

SubstrateReagents/ConditionsProductYield (%)Source
α-Bromoketones + 2-aminopyridinesTBHP, ethyl acetate, 90°C, 3 h3-Bromoimidazopyridines70–97
Bromomalonaldehyde + 2-aminopyridinesMicrowave, TsOH, ethanol–water3-Bromoimidazopyridine aldehyde65–85

Functionalization via Cross-Coupling Reactions

The bromine atom at position 2 enables further derivatization through transition-metal catalysis:

  • Pd-Catalyzed Coupling : 3-Bromoimidazo[1,2-a]pyridines undergo C3-arylation and alkynylation using Suzuki-Miyaura or Sonogashira reactions, expanding structural diversity .

  • Buchwald-Hartwig Amination : The amine group at position 3 can participate in palladium-mediated couplings to install aryl or alkyl substituents .

Amine Group Reactivity

The 3-amine moiety exhibits versatile reactivity:

  • Acylation and Sulfonation : Reacts with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides. For example, 6-bromoimidazo[1,2-a]pyridine-3-sulfonic acid is synthesized using chlorosulfonic acid .

  • Diazotization : Forms diazonium salts for subsequent Sandmeyer or Heck-type reactions, enabling C–H functionalization .

Table 2: Functionalization of the 3-Amine Group

Reaction TypeReagents/ConditionsProductApplicationSource
SulfonationClSO3H, CHCl3, refluxImidazopyridine-3-sulfonic acidBioactive derivative
AcylationAcCl, pyridine, RT3-AcetamidoimidazopyridineDrug discovery

Radical-Mediated Transformations

TBHP and iodine promote divergent pathways:

  • C–C Bond Cleavage : In the presence of I2 and TBHP, α-bromoketones undergo oxidative cleavage to form N-(pyridin-2-yl)amides instead of brominated imidazopyridines .

  • Bromine Scavenging : Radical trapping with TEMPO suppresses imidazopyridine formation, confirming a radical-intermediate mechanism .

Challenges and Limitations

  • Steric Hindrance : Substituents at the C-6 position of the pyridine ring reduce reactivity due to steric effects .

  • Radical Competition : Simultaneous amidation and bromination pathways require precise control of iodine and TBHP stoichiometry .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Properties of Brominated Imidazo[1,2-a]pyridin-3-amine Derivatives
Compound Bromine Position Molecular Formula Biological Activity (IC₅₀ or EC₅₀) Key Reference
6-Bromoimidazo[1,2-a]pyridin-3-amine 6 C₇H₆BrN₃ Antiparasitic (Leishmania)
8-Bromoimidazo[1,2-a]pyridin-3-amine 8 C₇H₆BrN₃ Structural data available
2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine N/A (Cl at phenyl) C₁₃H₁₀ClN₃ Not reported

Functional Group Modifications

  • Methylsulfonylphenyl Derivatives : Compounds like 5n (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine) show potent COX-2 inhibition (IC₅₀ = 0.07 µM) due to the sulfonyl group’s hydrogen-bonding ability in the enzyme’s secondary pocket ().
  • Nitro and Methoxy Substitutions : Derivatives such as DABTEI (2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde) exhibit varied electronic profiles, with nitro groups enhancing electrophilicity and methoxy groups improving solubility ().
Table 2: Pharmacological Profiles of Non-Brominated Analogs
Compound (Example) Substituents Target IC₅₀ (COX-2) Selectivity Index Reference
5n (COX-2 Inhibitor) 8-Methyl, 4-(methylsulfonyl) COX-2 0.07 µM 508.6
DABTEI 4-Methoxyphenyl, 6-nitro Not specified N/A N/A
2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine Pyridinyl, 6-bromo Antiparasitic N/A Improved potency

Key Research Findings

Position-Specific Effects : Bromine at position 6 or 8 alters steric and electronic properties, impacting binding to targets like COX-2 or parasitic enzymes ().

Pharmacophore Importance : The sulfonyl group in COX-2 inhibitors (e.g., 5n) is critical for selectivity, while bromo groups may enhance stability or reactivity in antiparasitic agents ().

SAR Trends : Substitutions at position 3 (amine) with aryl or alkyl groups modulate activity. For example, cyclohexyl groups in HIV NNRTIs improve hydrogen-bonding interactions ().

Q & A

Basic: What are the common synthetic routes for 2-bromoimidazo[1,2-a]pyridin-3-amine derivatives?

Answer: A widely used method involves α-bromoacetophenone intermediates reacting with substituted anilines under basic conditions (e.g., NaHCO₃ in anhydrous methanol) to form 2-aryl-N-phenylimidazo[1,2-a]pyridin-3-amine scaffolds. For brominated derivatives, α-bromo-4-(methylsulfonyl)acetophenone is a key precursor . Microwave-assisted three-component reactions (e.g., 2-aminopyridine, aldehydes, and isocyanides) with montmorillonite catalysts can also yield 3-amino-substituted imidazo[1,2-a]pyridines in high yields (74%) under solvent-free conditions .

Basic: How are structural and purity characteristics of this compound derivatives validated?

Answer: Nuclear Magnetic Resonance (¹H and ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are standard for confirming molecular structures. For example, in imidazo[1,2-a]pyridine derivatives, aromatic protons in the 6.5–8.5 ppm range and carbon signals for the bicyclic core (e.g., C-2 at ~110 ppm) are diagnostic . Purity is assessed via HPLC (>95%) and melting point analysis .

Advanced: How do substituents on the imidazo[1,2-a]pyridine ring influence COX-2 selectivity?

Answer: Substituents at the C-8 position (e.g., methyl or chloro groups) enhance COX-2 selectivity by introducing steric hindrance that disrupts COX-1 binding. For instance, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine achieves a COX-2 IC₅₀ of 0.07 µM and selectivity index of 508.6, attributed to the methyl group’s spatial effects . Conversely, bulky groups at C-3 (e.g., morpholine) reduce potency, highlighting the need for balanced steric and electronic modifications .

Advanced: What catalytic strategies improve the efficiency of synthesizing imidazo[1,2-a]pyridin-3-amine derivatives?

Answer: Heterogeneous catalysts like β-cyclodextrin–SO₃H enable one-pot, three-component reactions under mild conditions (25–50°C) with high yields (up to 84%) and recyclability (≥4 cycles) . Microwave irradiation with montmorillonite reduces reaction times (5 minutes at 140°C) by enhancing thermal efficiency . Magnetic catalysts (e.g., βCD-IL@M-Starch) further simplify separation and reuse in multi-step syntheses .

Advanced: How can researchers resolve contradictions in substituent effects on biological activity?

Answer: Systematic structure-activity relationship (SAR) studies are critical. For example, while C-8 methyl groups improve COX-2 selectivity, fluorine or chloro substituents at the same position may reduce potency due to electronic effects . Combinatorial libraries (e.g., via DNA-encoded Suzuki-Miyaura/GBB reactions) allow rapid screening of diverse substituents to identify optimal pharmacophores .

Advanced: What computational methods support the design of imidazo[1,2-a]pyridin-3-amine-based inhibitors?

Answer: Density Functional Theory (DFT) optimizes molecular geometries for docking studies, as seen in ENR enzyme interactions with 7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine . Molecular dynamics simulations assess binding stability, while 3D-QSAR models correlate substituent properties (e.g., logP, polar surface area) with COX-2 IC₅₀ values .

Advanced: How are anti-inflammatory activities of this compound derivatives evaluated in cancer models?

Answer: In vitro assays using breast (MCF-7) and ovarian (SKOV-3) cancer cell lines measure COX-2 inhibition via prostaglandin E₂ (PGE₂) ELISA. Compounds like 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) derivatives are tested at 0.1–10 µM, with IC₅₀ values validated against reference inhibitors (e.g., celecoxib) . In vivo analgesic models (e.g., carrageenan-induced paw edema) confirm potency and selectivity .

Basic: What are the storage and handling protocols for this compound?

Answer: Store under inert atmosphere (argon/nitrogen) at 2–8°C in dark conditions to prevent bromine degradation. Use gloves and PPE (H302 hazard) and avoid prolonged exposure to moisture .

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